molecular formula C12H10F3NO5 B14579562 N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid CAS No. 61698-30-4

N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid

Cat. No.: B14579562
CAS No.: 61698-30-4
M. Wt: 305.21 g/mol
InChI Key: CUBZGDTVXRFVCJ-QMMMGPOBSA-N
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Description

N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid is a compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an L-aspartic acid residue

Properties

CAS No.

61698-30-4

Molecular Formula

C12H10F3NO5

Molecular Weight

305.21 g/mol

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)benzoyl]amino]butanedioic acid

InChI

InChI=1S/C12H10F3NO5/c13-12(14,15)7-3-1-2-6(4-7)10(19)16-8(11(20)21)5-9(17)18/h1-4,8H,5H2,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1

InChI Key

CUBZGDTVXRFVCJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with L-aspartic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl moiety may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the overall molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid is unique due to the presence of both the trifluoromethyl group and the L-aspartic acid residue. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .

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